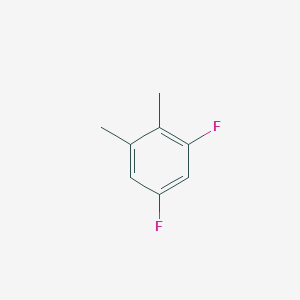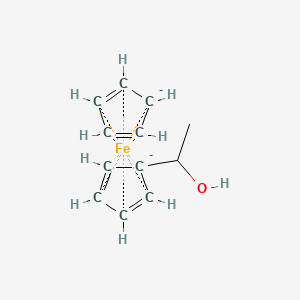
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron is a complex organometallic compound that features a unique structure combining cyclopentadiene rings with an iron center. This compound is part of a broader class of compounds known as metallocenes, which are characterized by their sandwich-like structure where a metal atom is sandwiched between two cyclopentadienyl anions. The presence of iron in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method is the reaction of cyclopentadiene with iron(II) chloride in the presence of a reducing agent such as sodium or potassium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors and the use of advanced catalysts to improve yield and purity. The process is optimized to ensure that the reaction conditions are maintained consistently, and the product is purified using techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various iron oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state iron compounds.
Substitution: The cyclopentadiene rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while substitution reactions can produce a variety of substituted cyclopentadiene derivatives .
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and polymerization.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can coordinate with different ligands, facilitating various chemical transformations. The cyclopentadiene rings provide stability and allow for the formation of π-complexes, which are crucial in many catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Another iron-containing metallocene with similar catalytic properties.
Ferrocenylmethyl methacrylate: A related compound used in polymer chemistry.
Cyclopentadienone iron tricarbonyl complex: Known for its use in hydrogenation reactions.
Uniqueness
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron stands out due to its unique combination of cyclopentadiene rings and an iron center, which imparts distinct chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C12H14FeO-2 |
|---|---|
Peso molecular |
230.08 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q2*-1; |
Clave InChI |
XXQJFEVUJZFPRG-UHFFFAOYSA-N |
SMILES canónico |
CC([C-]1C=CC=C1)O.[CH-]1C=CC=C1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


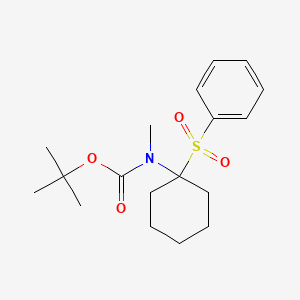
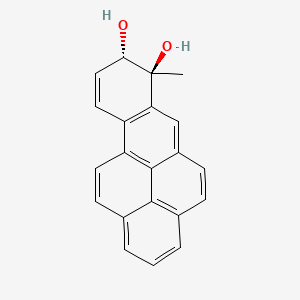
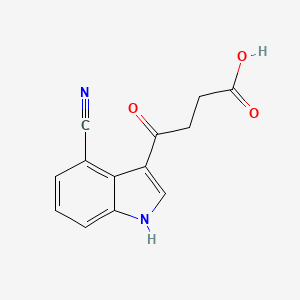
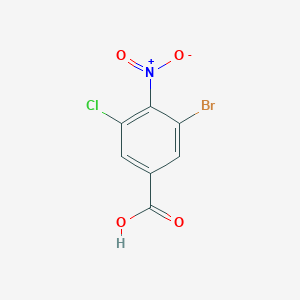
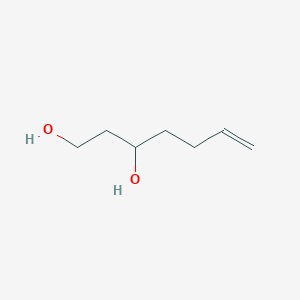
![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
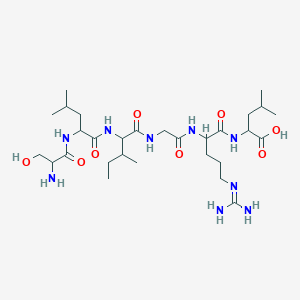
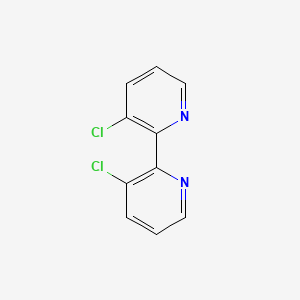
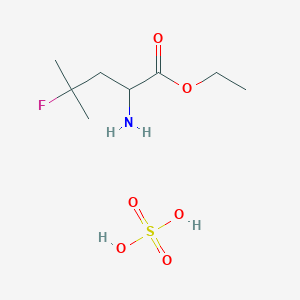
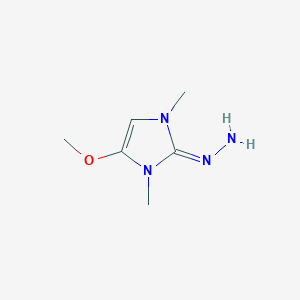
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
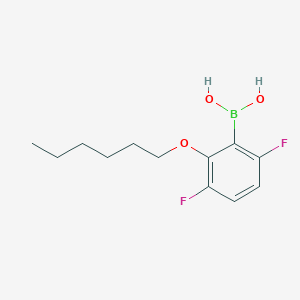
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
